N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide
Description
N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide is a heterocyclic compound that features both oxazole and oxolane rings
Properties
IUPAC Name |
N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(4-6-14-7-10)9(13)12(2)8-3-5-15-11-8/h3,5H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYTSYBJSKGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C(=O)N(C)C2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another approach involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed reactions using phosphine ligands are common for arylation at the C-2 and C-5 positions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different aryl or alkyl groups to the oxazole ring.
Scientific Research Applications
N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N,3-dimethyl-N-(1,2-oxazol-3-yl)oxolane-3-carboxamide is unique due to its combination of oxazole and oxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
